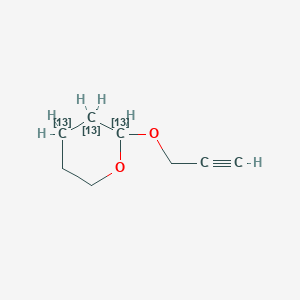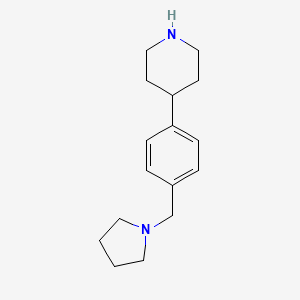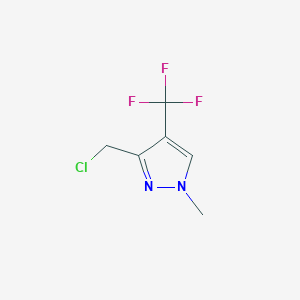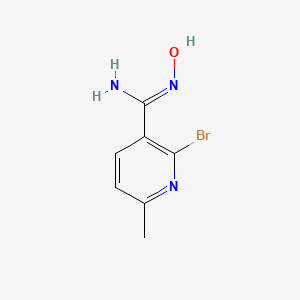
2-(2-Propynyloxy)tetrahydropyran-13C3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Propynyloxy)tetrahydropyran-13C3 is a compound labeled with carbon-13 isotopes. It is an intermediate in the synthesis of N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine-13C4, which is a metabolite of butadiene. This compound is used in various scientific research applications, particularly in the fields of organic chemistry and metabolic research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Propynyloxy)tetrahydropyran-13C3 involves the reaction of propargyl alcohol with tetrahydropyran in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25°C. The product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The production is carried out in controlled environments to maintain the integrity of the isotopic labeling .
化学反応の分析
Types of Reactions: 2-(2-Propynyloxy)tetrahydropyran-13C3 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propynyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as halides or amines are used under basic conditions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted tetrahydropyran derivatives.
科学的研究の応用
2-(2-Propynyloxy)tetrahydropyran-13C3 has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic research to trace metabolic pathways in vivo.
Medicine: Utilized in clinical diagnostics for imaging and diagnosis of various diseases.
Industry: Used as a standard for environmental pollutant detection in air, water, soil, and food.
作用機序
The mechanism of action of 2-(2-Propynyloxy)tetrahydropyran-13C3 involves its interaction with specific molecular targets and pathways. The compound’s isotopic labeling allows researchers to track its movement and transformation within biological systems. This helps in understanding the metabolic pathways and the effects of various biochemical reactions.
類似化合物との比較
2-(2-Propynyloxy)tetrahydropyran: The non-labeled version of the compound.
Propargyl alcohol tetrahydropyranyl ether: Another compound with similar structural features.
Tetrahydro-2-(2-propynyloxy)-2H-pyran: A closely related compound with slight variations in its chemical structure.
Uniqueness: 2-(2-Propynyloxy)tetrahydropyran-13C3 is unique due to its carbon-13 isotopic labeling, which makes it particularly valuable in research applications requiring precise tracking and analysis of metabolic pathways.
特性
分子式 |
C8H12O2 |
|---|---|
分子量 |
143.16 g/mol |
IUPAC名 |
2-prop-2-ynoxy(2,3,4-13C3)oxane |
InChI |
InChI=1S/C8H12O2/c1-2-6-9-8-5-3-4-7-10-8/h1,8H,3-7H2/i3+1,5+1,8+1 |
InChIキー |
HQAXHIGPGBPPFU-VCOCTNKGSA-N |
異性体SMILES |
C#CCO[13CH]1[13CH2][13CH2]CCO1 |
正規SMILES |
C#CCOC1CCCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12954756.png)



![(4R,5R,6S)-6-(Methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-ene-5-carboxylic acid](/img/structure/B12954789.png)



![3-(Methoxycarbonyl)bicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B12954806.png)


